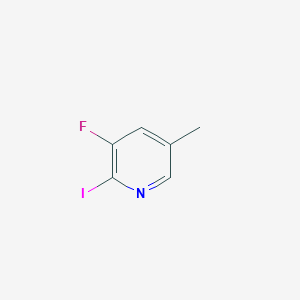

3-Fluoro-2-iodo-5-methylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5FIN |

|---|---|

Molecular Weight |

237.01 g/mol |

IUPAC Name |

3-fluoro-2-iodo-5-methylpyridine |

InChI |

InChI=1S/C6H5FIN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 |

InChI Key |

LVAVXBUDSTVRDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)I)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 2 Iodo 5 Methylpyridine and Its Precursors

Multistep Synthetic Routes from Pyridine (B92270) Derivatives

The construction of 3-fluoro-2-iodo-5-methylpyridine typically proceeds through a sequence of reactions that selectively install the fluoro and iodo groups at the desired positions. The order of these introductions is crucial and is often dictated by the directing effects of the substituents and the reactivity of the pyridine ring.

Regioselective Introduction of Fluorine Atoms

The introduction of a fluorine atom at the 3-position of the 5-methylpyridine ring is a key challenge due to the inherent electronic properties of the pyridine nucleus. Various fluorination methods have been developed to achieve this transformation with high regioselectivity.

Nucleophilic aromatic substitution (SNA) reactions represent a common strategy for introducing fluorine. nih.govacs.org This typically involves the displacement of a suitable leaving group, such as a nitro group or a halogen, by a fluoride (B91410) ion source. For instance, the nitro group of a precursor like methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion using cesium fluoride (CsF) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). mdpi.com While this demonstrates the feasibility of nucleophilic fluorination, the synthesis of the required 3-nitro-5-methylpyridine precursor is a necessary preceding step. Another approach involves the activation of pyridine-N-oxides to facilitate nucleophilic attack. researchgate.net

A notable method for the synthesis of fluoropyridine compounds involves an improved Balz-Schiemann reaction. google.com This process starts with the bromination and subsequent fluorination of aminopyridine compounds. google.com For example, 3-amino-2-bromo-6-picoline can be dissolved in anhydrous hydrogen fluoride, followed by the addition of sodium nitrite (B80452) to yield 2-bromo-3-fluoro-6-picoline. google.com

Table 1: Examples of Nucleophilic Fluorination Reactions

| Starting Material | Reagent | Product | Yield (%) | Reference |

| Methyl 3-nitropyridine-4-carboxylate | CsF, DMSO | Methyl 3-fluoropyridine-4-carboxylate | 38 | mdpi.com |

| 3-Amino-2-bromo-6-picoline | 1. HBr, Br2, H2O 2. NaNO2, HF | 2-Bromo-3-fluoro-6-picoline | 76.8 (overall) | google.com |

Note: The data in this table is based on reported experimental findings.

Electrophilic fluorination offers a direct approach to C-H fluorination. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are commonly employed for this purpose. wikipedia.org These reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, act as sources of "F+". wikipedia.org The regioselectivity of electrophilic fluorination on substituted pyridines can be influenced by the electronic nature of the substituents. For 3-substituted pyridines, fluorination often occurs at the 2-position. acs.org However, achieving selective fluorination at the 3-position in the presence of a 5-methyl group requires careful consideration of the reaction conditions and the specific fluorinating agent used. acs.org

Direct fluorination of substituted pyridines bearing alkyl groups has been shown to yield 2-fluoro-substituted pyridines. lookchem.com Another powerful method involves the use of silver(II) fluoride (AgF2), which allows for the site-selective fluorination of pyridines and diazines at the carbon-hydrogen bond adjacent to the nitrogen atom. orgsyn.orgnih.gov This reaction proceeds under mild conditions and at ambient temperature. orgsyn.orgnih.gov

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-F bonds under mild conditions. mdpi.com These methods often involve the generation of a fluorinating radical species. For instance, a method for synthesizing diversely substituted 3-fluoropyridines from two ketone components has been described. acs.org This process involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by fac-Ir(ppy)3 under blue LED irradiation, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297). acs.org This strategy allows for the construction of the 3-fluoropyridine (B146971) core from readily available starting materials. acs.org

Another approach utilizes the photoredox-mediated application of methyl fluorosulfonyldifluoroacetate as a source of the CF2CO2R radical, which can then be incorporated into heteroarenes. nih.gov Furthermore, the decarboxylative trifluoromethylation of (hetero)arenes using C6F5I(OCOCF3)2 under photoredox catalysis provides a practical route for introducing trifluoromethyl groups. acs.org

Controlled Iodination of Pyridine Ring Systems

The introduction of iodine onto the pyridine ring can be achieved through various iodination protocols. The position of iodination is influenced by the existing substituents on the ring.

Electrophilic iodination is a common method for introducing iodine onto aromatic rings. nih.gov However, due to the electron-deficient nature of the pyridine ring, these reactions can be challenging and may require harsh conditions or activating strategies. chemrxiv.org The use of molecular iodine (I2) in combination with an oxidizing agent or a Lewis acid is a typical approach. mdpi.com For instance, the combination of I2 and silver mesylate has been shown to be an effective system for the regioselective iodination of (hetero)arenes. nih.gov This method is presumed to proceed through the formation of a sulfonyl-based hypoiodite (B1233010) as the active electrophilic iodinating reagent. nih.gov

Another strategy involves a ring-opening, halogenation, ring-closing sequence. chemrxiv.org This approach temporarily transforms the pyridine into a more reactive azatriene intermediate (Zincke imine), which can then undergo facile and highly regioselective halogenation with N-halosuccinimides under mild conditions. chemrxiv.org

For the specific synthesis of this compound, the iodination would likely be performed on a pre-fluorinated precursor, such as 3-fluoro-5-methylpyridine (B1302949). The fluorine atom at the 3-position would direct the incoming electrophilic iodine to the 2-position.

Table 2: Examples of Electrophilic Iodination Reactions

| Substrate | Reagent | Product | Yield (%) | Reference |

| Phenyl-substituted alkynes | I2/H2O | Iodocyclopropylmethanol/3-iodobut-3-en-1-ol derivatives | Moderate to excellent | mdpi.com |

| Aryl methyl ketones | KI, NaNO2, acidic media | α-Iodo aryl methyl ketones | Good to quantitative | mdpi.com |

| Chromone derivatives | CH2I2, iodine(III) oxidant | 3-Iodochromone derivatives | Moderate to good | rsc.org |

Note: The data in this table is based on reported experimental findings.

Methyl Group Functionalization in Pyridine Synthesis

The methyl group on the pyridine ring can also be a site for functionalization, though this is often part of the synthesis of the initial pyridine precursor rather than a direct route to the final product. For instance, the synthesis of a precursor like 3-fluoro-5-methylpyridine might start from a picoline derivative (methylpyridine). google.com The methyl group can influence the reactivity and regioselectivity of subsequent reactions.

Pyridine Ring Construction Approaches Incorporating Fluorine, Iodine, and Methyl Moieties

An alternative to functionalizing a pre-existing pyridine ring is to construct the ring with the required substituents already incorporated into the acyclic precursors. A general method for synthesizing substituted pyridines involves the condensation of 1,5-dicarbonyl compounds with an ammonia (B1221849) source. researchgate.net In this context, one could envision a strategy starting from precursors that already contain the necessary fluorine, iodine, and methyl functionalities.

A photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers has been described for the synthesis of diversely substituted 3-fluoropyridines. acs.org This method involves the formation of a diketone intermediate which then undergoes condensation with ammonium acetate to form the pyridine ring. acs.org While this specific method may not directly yield this compound, the principle of constructing the ring from functionalized acyclic precursors is a viable synthetic strategy.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters.

Catalyst Systems and Ligand Effects

In many modern synthetic methods, particularly those involving cross-coupling reactions or catalyzed C-H functionalization, the choice of catalyst and ligand is crucial. For reactions involving the formation of the pyridine ring or the introduction of substituents, transition metal catalysts, often based on palladium or platinum, are commonly employed. rsc.org The ligands, such as phosphines or N-heterocyclic carbenes (NHCs), play a critical role in stabilizing the metal center, modulating its reactivity, and influencing the regioselectivity and efficiency of the reaction. rsc.orgnih.gov For instance, the use of specific ligands like Xantphos can be critical in palladium-catalyzed cross-coupling reactions. rsc.org

Purification Methodologies in Multistep Syntheses

Given that the synthesis of this compound is often a multistep process, effective purification at each stage is essential to ensure the purity of the final product. Common purification techniques include:

Extraction: Used to separate the desired product from the reaction mixture based on its solubility in different solvents. google.com

Recrystallization: A powerful technique for purifying solid compounds by dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to crystallize upon cooling, leaving impurities in the solution. google.com

Chromatography: Techniques such as flash column chromatography and preparative high-performance liquid chromatography (HPLC) are widely used to separate the target compound from byproducts and unreacted starting materials, especially for complex mixtures or when high purity is required. rsc.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 2 Iodo 5 Methylpyridine

Cross-Coupling Reactions at the C-2 Iodine Position

The iodine atom at the C-2 position of 3-Fluoro-2-iodo-5-methylpyridine serves as an excellent leaving group in a multitude of transition metal-catalyzed cross-coupling reactions. This reactivity is a cornerstone of modern synthetic organic chemistry, enabling the facile construction of complex molecular architectures.

Palladium complexes are the most extensively used catalysts for the functionalization of aryl and heteroaryl halides. acs.org The catalytic cycle for these reactions generally involves three key steps: oxidative addition of the halo-pyridine to a Pd(0) species, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.comlibretexts.org

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide. libretexts.orgyoutube.com For this compound, a Suzuki-Miyaura reaction with an aryl or vinyl boronic acid (or its ester) would be expected to proceed efficiently at the C-2 position. The electron-deficient nature of the pyridine (B92270) ring, enhanced by the fluorine substituent, should facilitate the initial oxidative addition step. A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific coupling partners. youtube.com

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of a Generic 2-Iodopyridine

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | High |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | High |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | Cs₂CO₃ | THF | 80 | Moderate to High |

This table represents typical conditions and is not based on experimental data for this compound.

The Stille coupling utilizes organostannane reagents and offers the advantage of being tolerant to a wide range of functional groups. The reaction of this compound with an organotin compound, such as an aryltributylstannane, under palladium catalysis would be a viable route for C-C bond formation. The mechanism is analogous to the Suzuki coupling, with the transmetalation step involving the transfer of the organic group from tin to palladium. libretexts.org

The Negishi coupling employs organozinc reagents, which are generally more reactive than their boronic acid or organotin counterparts. This increased reactivity can allow for milder reaction conditions. However, organozinc reagents are also more sensitive to moisture and air, requiring more stringent reaction setups. The coupling of this compound with an organozinc halide would be expected to proceed rapidly. libretexts.orgnih.gov

The Sonogashira coupling is a powerful method for the synthesis of aryl- and heteroaryl-alkynes, involving the reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and a copper(I) salt. wikipedia.org The reaction of this compound with a terminal alkyne would introduce an alkynyl moiety at the C-2 position. The general mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.orglibretexts.org

Table 2: Illustrative Conditions for Sonogashira Coupling of a Generic 2-Iodopyridine

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | High |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1.5) | CuI (3) | DIPA | DMF | 80 | High |

| 3 | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | Toluene | 90 | Moderate to High |

This table represents typical conditions and is not based on experimental data for this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org It allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and even ammonia (B1221849) equivalents. wikipedia.orgnih.gov The reaction of this compound with an amine in the presence of a suitable palladium catalyst and a strong base (e.g., sodium tert-butoxide) would lead to the corresponding 2-amino-3-fluoro-5-methylpyridine derivative. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction and is often tailored to the specific substrates. mit.edu

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for many cross-coupling reactions. rsc.orgnih.gov Nickel's different redox potential and coordination chemistry can sometimes offer complementary reactivity to palladium. rsc.org For a substrate like this compound, nickel catalysis could be particularly effective for coupling with a range of nucleophiles. nih.govnih.gov The general mechanism often involves a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle.

It is plausible that nickel catalysts could be employed for Suzuki-Miyaura, Negishi, and Buchwald-Hartwig type reactions with this compound. Nickel catalysts are known to be particularly effective in coupling reactions involving less reactive electrophiles, although the high reactivity of the C-I bond in the target molecule suggests that both palladium and nickel would be suitable. nih.govresearchgate.net The development of nickel-catalyzed cross-coupling reactions continues to be an active area of research, offering new possibilities for the synthesis of complex molecules. rsc.org

Other Transition Metal-Mediated Transformations

The presence of an iodo-substituent at the 2-position makes this compound an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern synthetic chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide. libretexts.org For this compound, the highly reactive C-I bond at the 2-position is the exclusive site for the Suzuki-Miyaura reaction. libretexts.orgnih.gov This allows for the selective introduction of aryl, heteroaryl, or vinyl groups. The reaction is typically catalyzed by a palladium(0) complex with a phosphine ligand and requires a base to activate the boronic acid. organic-chemistry.orgbeilstein-journals.org The choice of ligand and base can be crucial for achieving high yields, especially with sterically hindered or electronically challenging coupling partners. organic-chemistry.orgresearchgate.net

Stille Coupling: The Stille reaction couples the organic halide with an organotin compound, offering a complementary method to the Suzuki coupling. wikipedia.orglibretexts.org It is known for its tolerance of a wide array of functional groups, and the organostannane reagents are stable to air and moisture. libretexts.org The mechanism involves oxidative addition of the C-I bond to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product. wikipedia.org This method can be used to introduce alkyl, alkenyl, aryl, and alkynyl groups at the 2-position of the pyridine ring.

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is the premier choice. wikipedia.org This reaction couples the terminal alkyne with the aryl iodide using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions and is highly efficient for creating C(sp²)-C(sp) bonds. wikipedia.orgnih.gov Copper-free variants have also been developed to avoid issues with homocoupling of the alkyne. nih.gov Studies on similar 6-bromo-3-fluoro-2-cyanopyridines have shown that a wide range of functionalized and unfunctionalized terminal alkynes can be coupled with high efficiency. soton.ac.uk

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, coupling the aryl iodide with a primary or secondary amine. rsc.orgchemrxiv.org It is a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. The catalytic system typically consists of a palladium source and a specialized phosphine ligand, with a strong base such as sodium tert-butoxide. chemspider.com The reaction can be applied to this compound to introduce a wide variety of amine nucleophiles at the 2-position. Research on the amination of 3-iodopyridine (B74083) has demonstrated the viability of this transformation on the pyridine core. nih.gov

Table 1: Overview of Transition Metal-Mediated Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | Pd(0) complex, Base |

| Stille Coupling | R-Sn(Alkyl)₃ | C-C | Pd(0) complex |

| Sonogashira Coupling | R-C≡CH | C-C (sp²-sp) | Pd(0) complex, Cu(I) salt, Base |

| Buchwald-Hartwig Amination | R₂NH | C-N | Pd(0) complex, Ligand, Base |

Reactions Involving the Pyridine Ring

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Site

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings like pyridine. wikipedia.orgyoutube.comyoutube.com The electron-withdrawing nature of the ring nitrogen makes the pyridine nucleus susceptible to attack by nucleophiles, particularly at the positions ortho and para to the nitrogen. youtube.com In SNAr reactions, the typical reactivity order for halogens as leaving groups is F > Cl > Br > I, which is opposite to that in SN1 or SN2 reactions. nih.govnih.gov This "element effect" is attributed to the rate-determining step being the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. nih.gov

For this compound, the fluorine at the 3-position is a potential site for SNAr. However, substitutions at the 3- and 5-positions of the pyridine ring are generally more difficult than at the 2-, 4-, or 6-positions. nih.gov Despite this, SNAr reactions on 3-fluoropyridines have been reported to proceed, often requiring specific conditions or activating groups. acs.org The reaction allows for the introduction of oxygen, nitrogen, and sulfur nucleophiles. Mild reaction conditions for SNAr on 2-fluoroheteroarenes have been developed, expanding the scope of possible transformations on complex molecules. acs.orgacs.org The outcome of the reaction can be competitive, as the iodo group at the 2-position can also be displaced, though typically under transition-metal catalysis rather than direct SNAr.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Pyridine and its derivatives are generally resistant to electrophilic aromatic substitution. The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for these reactions, the nitrogen atom becomes protonated, creating a pyridinium (B92312) cation which is even more strongly deactivated.

If electrophilic substitution does occur, it typically requires forcing conditions and directs the incoming electrophile to the 3- or 5-position. In this compound, the available positions for substitution are C-4 and C-6. The directing effects of the existing substituents must be considered:

Methyl group (C-5): Activating and ortho-, para-directing.

Fluoro group (C-3): Deactivating and ortho-, para-directing.

Iodo group (C-2): Deactivating and ortho-, para-directing.

The combined electronic effects and the intrinsic deactivation by the ring nitrogen make predicting the outcome complex. Halogenation of the pyridine ring itself, for instance, often requires high temperatures or strong acid catalysis. chemrxiv.orgyoutube.com Given the deactivating nature of the two halogen substituents and the pyridinium nitrogen, electrophilic aromatic substitution on the nucleus of this compound is expected to be challenging and require harsh reaction conditions.

Transformations of the Methyl Group

Benzylic Functionalization Reactions

The methyl group on the pyridine ring is analogous to a benzylic position and its C-H bonds can be functionalized. rsc.org This typically proceeds via the formation of a benzylic carbanion or radical. Deprotonation of the methyl group to form an anion is facilitated by the electron-withdrawing pyridine ring. This anion can then react with various electrophiles. Studies on methylpyridines have shown that a methyl group at the 2- or 4-position is more readily deprotonated than one at the 3-position due to direct resonance stabilization of the anion by the nitrogen atom. researchgate.net For this compound, the methyl group is at the 5-position, and its functionalization via deprotonation would require a strong base.

Alternatively, functionalization can occur through radical pathways. Benzylic C-H functionalization is a valuable tool for creating complex molecules from simpler precursors. rsc.org Cross-coupling reactions involving benzylic pyridinium salts have also been developed, providing a pathway to functionalize the methyl group via C-N bond activation. nih.govnih.gov

Oxidation and Halogenation of the Methyl Group

The methyl group can be readily transformed into other functional groups through oxidation or halogenation.

Oxidation: The oxidation of methylpyridines to the corresponding pyridinecarboxylic acids is a well-established transformation. bme.huacs.org Common oxidizing agents include potassium permanganate (B83412) (KMnO₄) or nitric acid under harsh conditions. acs.org Catalytic oxidation methods using agents like vanadium oxide have also been investigated for converting methylpyridines. ijcce.ac.ir Wet air oxidation, a process involving high temperatures and pressures, can also break down methylpyridines through radical chemistry. rsc.org The oxidation of the methyl group in this compound would yield 3-fluoro-2-iodopyridine-5-carboxylic acid, a valuable synthetic intermediate.

Halogenation: The methyl group can undergo free-radical halogenation. For example, chlorination of methylpyridines with chlorine gas under radical conditions (e.g., high temperature or UV light) typically leads to substitution on the side chain. youtube.com A process for the side-chain fluorination of 3-methylpyridine (B133936) using hydrogen fluoride (B91410) and chlorine has been patented, yielding products like 3-(trifluoromethyl)pyridine. google.com This indicates that similar transformations could be applied to this compound to install one or more halogen atoms on the methyl group, producing, for example, 3-fluoro-2-iodo-5-(halomethyl)pyridine or 3-fluoro-2-iodo-5-(trihalomethyl)pyridine.

Table 2: Summary of Methyl Group Transformations

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Benzylic Functionalization | Strong Base, Electrophile | C-C or C-Heteroatom bond at methyl group |

| Oxidation | KMnO₄, HNO₃, or Catalytic Oxidation | Pyridine-5-carboxylic acid |

| Halogenation | Cl₂/heat, HF/Cl₂ | 5-(Halomethyl) or 5-(Trihalomethyl)pyridine |

Mechanistic Elucidation of Key Reaction Pathways

Detailed experimental and computational studies are essential to understand the precise mechanisms of reactions involving this compound. Such studies would typically involve the identification of transient species, mapping of potential energy surfaces, and determination of reaction rates.

Radical Intermediates and Pathways

The carbon-iodine bond in iodopyridines is known to be susceptible to homolytic cleavage under photolytic or radical-inducing conditions, leading to the formation of a pyridyl radical. In the case of this compound, this would result in a 3-fluoro-5-methyl-2-pyridyl radical. The stability and subsequent reaction pathways of this radical intermediate would be influenced by the electronic effects of the fluorine and methyl groups. The electron-withdrawing nature of the fluorine atom could destabilize the radical, while the electron-donating methyl group might offer some stabilization.

However, no specific experimental evidence, such as that from electron paramagnetic resonance (EPR) spectroscopy or radical trapping experiments, has been reported for the 3-fluoro-5-methyl-2-pyridyl radical. Consequently, there is no concrete data to populate tables of hyperfine coupling constants or to delineate specific radical reaction pathways.

Transition State Analysis

Computational chemistry, through methods like Density Functional Theory (DFT) and ab initio calculations, is a powerful tool for analyzing the transition states of chemical reactions. For this compound, such analyses would be invaluable for understanding its reactivity in, for example, nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These calculations could provide the geometries and energies of transition state structures, offering insights into the activation barriers of different reaction pathways.

To date, no studies have been published that specifically detail the transition state analysis for any reaction involving this compound. As a result, data tables of calculated activation energies or illustrations of transition state geometries for this compound are not available.

Kinetic Studies and Reaction Rate Determination

The literature lacks any reports on the kinetic studies of reactions involving this compound. Therefore, no data tables of experimentally determined rate constants or reaction orders can be presented.

Advanced Spectroscopic and Computational Characterization in Research Applications

Vibrational Spectroscopy for Molecular Dynamics and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for investigating the molecular vibrations of 3-Fluoro-2-iodo-5-methylpyridine. These vibrations are unique to the molecule's structure and the nature of its chemical bonds, offering a molecular fingerprint. researchgate.net The analysis of these spectra allows for the identification of functional groups and provides insights into conformational properties. For pyridine (B92270) and its derivatives, vibrational modes are well-characterized and often assigned using Wilson's notation, which labels the fundamental vibrations of the benzene (B151609) ring system. nih.govresearchgate.net

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. This technique is particularly effective for identifying the various functional groups present in this compound. The expected vibrational bands can be assigned to specific stretching and bending modes within the molecule.

Key functional group vibrations for this compound include the C-H stretching of the aromatic ring and the methyl group, the characteristic ring stretching vibrations of the pyridine core, and the stretching vibrations of the carbon-halogen bonds (C-F and C-I). The positions of these bands are sensitive to the electronic effects of the substituents on the pyridine ring.

Interactive Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Assignment Description |

| 3100-3000 | ν(C-H) | Aromatic C-H stretching vibrations from the pyridine ring. |

| 2980-2870 | ν(C-H) | Symmetric and asymmetric stretching of the methyl (CH₃) group. |

| 1600-1580 | ν(C=C), ν(C=N) | Pyridine ring stretching vibrations (ν₈ₐ mode), characteristic of substituted pyridines. researchgate.net |

| 1470-1430 | ν(C=C), ν(C=N) | Pyridine ring stretching vibrations (ν₁₉ₐ mode). |

| 1450-1375 | δ(C-H) | Bending (deformation) modes of the methyl group. |

| 1300-1200 | ν(C-F) | Carbon-Fluorine stretching vibration. The high electronegativity of fluorine typically places this band in this region. |

| 850-800 | γ(C-H) | Out-of-plane C-H bending of the aromatic protons. |

| 600-500 | ν(C-I) | Carbon-Iodine stretching vibration. Due to the heavy mass of iodine, this mode appears at a low frequency. |

Note: The data in this table represents predicted values based on characteristic frequencies for substituted pyridines and organohalogen compounds.

Raman spectroscopy is a complementary technique to FT-IR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton and conformational isomers of molecules. For pyridine, which belongs to the C₂ᵥ point group, specific vibrational modes are Raman active. researchgate.net

In this compound, Raman spectroscopy can effectively probe the pyridine ring breathing modes and the symmetric vibrations of the substituents. The intensity of Raman bands can also provide information about the polarizability of the chemical bonds.

Interactive Table 2: Predicted Raman Active Modes for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Assignment Description |

| 3100-3000 | ν(C-H) | Aromatic C-H stretching. |

| 1600-1580 | Ring Stretching | Pyridine ring stretching (ν₈ₐ), often strong in Raman spectra. researchgate.net |

| 1050-1000 | Ring Breathing | Symmetric ring breathing mode (ν₁), typically a sharp and intense band. |

| 850-800 | Ring Deformation | Trigonal ring breathing mode (ν₁₂). |

| 600-500 | ν(C-I) | Carbon-Iodine stretching, which is expected to be Raman active. |

Note: This table contains predicted data based on known Raman spectra of related pyridine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and electronic structure of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, there are three distinct proton environments: the two aromatic protons on the pyridine ring (at positions 4 and 6) and the protons of the methyl group.

The chemical shifts (δ) of the ring protons are influenced by the electron-withdrawing effects of the nitrogen, fluorine, and iodine atoms, and the electron-donating effect of the methyl group. researchgate.net The signal for the methyl group is expected to appear in the typical alkyl region, while the aromatic protons will be downfield. Spin-spin coupling between the protons can help to confirm their relative positions.

Interactive Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (at C5) | ~2.4 | Singlet (s) | N/A |

| H-4 | ~7.6 | Doublet of doublets (dd) | J(H-H) ≈ 8, J(H-F) ≈ 4 |

| H-6 | ~8.1 | Singlet (or narrow doublet) | J(H-H) ≈ 2 |

Note: Predicted values are based on general principles and data for substituted pyridines. The solvent is typically CDCl₃ or DMSO-d₆. sigmaaldrich.com The H-6 proton may appear as a singlet or a very narrow doublet due to a small ⁴J meta-coupling to H-4.

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift determined by its local electronic environment. The presence of highly electronegative fluorine and iodine atoms will have a significant impact on the chemical shifts of the carbons to which they are attached (C-3 and C-2, respectively).

The carbon attached to the fluorine atom (C-3) will exhibit a large C-F coupling constant, which is a characteristic feature. The chemical shifts provide direct evidence for the substitution pattern on the pyridine ring.

Interactive Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~18 |

| C-2 | ~100 (broad due to iodine) |

| C-3 | ~160 (doublet, ¹JCF ≈ 240 Hz) |

| C-4 | ~140 |

| C-5 | ~135 |

| C-6 | ~148 |

Note: Predicted values are based on data from similar fluorinated and iodinated pyridine derivatives. chemicalbook.comspectrabase.com The carbon attached to iodine (C-2) often shows a significantly shielded (upfield) and sometimes broadened signal.

¹⁹F NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clean spectra with a wide range of chemical shifts that are very sensitive to the local electronic environment. biophysics.orgnih.gov

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom at position 3. The chemical shift of this signal provides a sensitive probe of the substitution pattern on the pyridine ring. Coupling to nearby protons (especially H-4) can also be observed, providing further structural confirmation.

Interactive Table 5: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F (at C3) | -120 to -140 | Doublet (due to coupling with H-4) |

Note: Chemical shifts are relative to a standard like CFCl₃. The predicted range is typical for fluoroaromatic compounds, particularly fluoropyridines.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an essential tool for unambiguously assigning the structure of complex organic molecules by mapping the connectivity between atoms. Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide detailed information about proton-proton and proton-carbon correlations.

COSY experiments identify protons that are coupled to each other, typically through two or three bonds, helping to establish the sequence of protons within spin systems.

HSQC reveals direct one-bond correlations between protons and the carbons to which they are attached.

Despite the utility of these techniques, a review of publicly available scientific literature and chemical databases indicates that specific experimental 2D NMR data (COSY, HSQC, HMBC) for the compound this compound has not been published. Therefore, a detailed analysis of its specific connectivity assignments based on these methods cannot be provided at this time.

Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis in Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides a precise mass measurement of a molecule, which can be used to confirm its elemental composition.

For this compound (C₆H₅FIN), the predicted monoisotopic mass is 236.94507 Da. Publicly available databases provide predicted m/z values for various adducts of this molecule, which are crucial for its identification in mass spectrometry experiments.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 237.95235 |

| [M+Na]⁺ | 259.93429 |

| [M+K]⁺ | 275.90823 |

| [M+NH₄]⁺ | 254.97889 |

| [M-H]⁻ | 235.93779 |

| [M+HCOO]⁻ | 281.94327 |

Data sourced from PubChem.

In addition to precise mass determination, the analysis of fragmentation patterns in mass spectrometry provides valuable structural information and can be used to monitor chemical reactions. The way a molecular ion breaks apart upon ionization can reveal the nature of its chemical bonds and functional groups. However, specific studies detailing the experimental mass spectral fragmentation pathways for this compound are not available in the current scientific literature.

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations are instrumental in modern chemical research, providing deep insights into molecular properties that may be difficult or impossible to measure experimentally. These computational methods can predict molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By performing a geometry optimization, researchers can predict the most stable three-dimensional arrangement of atoms in a molecule. These calculations also provide information on bond lengths, bond angles, and dihedral angles. Further analysis of the results can describe the distribution of electrons within the molecule, which is key to understanding its properties.

A search of the available literature reveals no specific published DFT studies focused on the geometric optimization and electronic structure of this compound.

The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals (FMOs), are critical for predicting a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

There are currently no published studies that report a HOMO-LUMO analysis specifically for this compound.

Specific NBO analysis research for this compound has not been reported in the scientific literature.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is colored based on the electrostatic potential, where red regions indicate negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent regions of intermediate potential. This mapping provides a powerful predictive tool for understanding intermolecular interactions.

To date, no specific research detailing the MEP mapping for this compound has been published.

Non-Linear Optics (NLO) Property Investigations

Non-Linear Optics (NLO) is a field of study that describes the behavior of light in materials where the dielectric polarization responds non-linearly to the electric field of the light. This phenomenon is typically observed at very high light intensities, such as those produced by lasers. Molecules with significant NLO properties are crucial for the development of technologies like optical switching, frequency conversion, and data storage.

For a molecule like this compound, a computational investigation into its NLO properties would be highly valuable. Such a study would involve calculating the molecular hyperpolarizability, which is a measure of the non-linear response of a molecule to an applied electric field. The presence of both electron-withdrawing (fluoro, iodo) and electron-donating (methyl) groups, along with the polarizable iodine atom and the π-system of the pyridine ring, suggests that this molecule could exhibit interesting NLO behavior.

The key parameters calculated in an NLO study include the first hyperpolarizability (β) and the total hyperpolarizability (β₀). These values are determined by the molecular dipole moment (μ) and the polarizability tensors. A high value of β₀ indicates a strong NLO response. Density Functional Theory (DFT) calculations are a standard method for predicting these properties.

Table 1: Calculated Non-Linear Optical Properties of this compound

| Parameter | Description | Calculated Value |

| μ (Debye) | Dipole Moment | Data not available in literature |

| α₀ (a.u.) | Mean Polarizability | Data not available in literature |

| Δα (a.u.) | Anisotropy of Polarizability | Data not available in literature |

| β₀ (a.u.) | First Hyperpolarizability | Data not available in literature |

This table illustrates the typical parameters that would be calculated in an NLO study of this compound. The values would be obtained through quantum chemical computations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. It calculates the excitation energies, which correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one, and the oscillator strengths, which determine the intensity of the corresponding absorption bands.

Applying TD-DFT to this compound would allow for the prediction of its UV-Vis spectrum. The calculations would identify the specific electronic transitions, such as n → π* and π → π*, and their corresponding wavelengths. This information is crucial for understanding the photophysical properties of the molecule and for interpreting experimental spectroscopic data. The calculations are typically performed simulating different solvent environments to see how the electronic transitions are affected by polarity.

The analysis would involve examining the molecular orbitals involved in the primary electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to characterize the nature of the excitations.

Table 2: Predicted Electronic Transitions and UV-Vis Data for this compound by TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | Data not available in literature | Data not available in literature | Data not available in literature |

| S₀ → S₂ | Data not available in literature | Data not available in literature | Data not available in literature |

| S₀ → S₃ | Data not available in literature | Data not available in literature | Data not available in literature |

This table shows the kind of data a TD-DFT calculation would generate for this compound, providing insight into its electronic absorption properties.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are computational tools used to visualize and analyze chemical bonding in molecules. ELF provides a measure of the probability of finding an electron pair in a given region of space, effectively mapping out the electron shells, covalent bonds, and lone pairs in a manner that aligns with classical chemical intuition. LOL offers a complementary perspective, highlighting regions where the electron kinetic energy is high, which also helps in identifying bonding and non-bonding electron domains.

For this compound, an ELF and LOL analysis would provide a detailed picture of its electronic structure. It would visually distinguish the covalent bonds (C-C, C-N, C-H, C-F, and C-I), the lone pairs on the nitrogen and halogen atoms, and the core electron shells of each atom. The analysis would be particularly insightful for understanding the influence of the electronegative fluorine and the large, polarizable iodine on the electron distribution within the pyridine ring. The ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs.

Table 3: Illustrative ELF/LOL Basin Analysis for this compound

| Basin Type | Associated Atoms | Description | Integrated Electron Density (e⁻) |

| Core | C, N, F, I | Inner electron shells | Data not available in literature |

| Valence (Bonding) | C-C, C-N, C-H | Covalent bonds in the ring and methyl group | Data not available in literature |

| Valence (Bonding) | C-F | Carbon-Fluorine bond | Data not available in literature |

| Valence (Bonding) | C-I | Carbon-Iodine bond | Data not available in literature |

| Valence (Lone Pair) | N | Nitrogen lone pair | Data not available in literature |

| Valence (Lone Pair) | F, I | Halogen lone pairs | Data not available in literature |

This table represents a hypothetical output from an ELF/LOL analysis, which partitions the molecular space into basins corresponding to different electronic domains.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within and between molecules. It is based on the relationship between the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, it is possible to distinguish between different types of interactions, such as strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and strong repulsive interactions (steric clashes).

An RDG analysis of this compound would be instrumental in mapping the intramolecular non-covalent interactions. It could reveal, for example, potential weak interactions between the iodine atom and the methyl group's hydrogen atoms, or between the fluorine and iodine atoms. These interactions, while weak, can have a significant impact on the molecule's conformation and crystal packing. The results are typically visualized as colored surfaces on the molecular structure, where different colors represent different types of interactions (e.g., blue for strong attraction, green for weak van der Waals, and red for repulsion).

Table 4: Summary of Potential Non-Covalent Interactions in this compound from RDG Analysis

| Interaction Type | Interacting Atoms/Groups | Color in RDG Plot | Strength |

| van der Waals | Between ring atoms and substituents | Green | Weak |

| Steric Repulsion | Between bulky groups in close proximity | Red | Repulsive |

| Weak Attraction | Potential intramolecular H-bonds or halogen bonds | Blue | Weakly Attractive |

This table summarizes the types of non-covalent interactions that an RDG analysis would aim to identify and characterize for this compound.

The Synthetic Utility of this compound Remains Undocumented in Publicly Available Research

Despite a comprehensive search of scientific literature and patent databases, there is a notable absence of published information detailing the use of this compound as a synthetic intermediate. This highly specific polysubstituted pyridine, while available commercially, has not been featured in studies outlining its application in the construction of novel pyridine derivatives, fused heterocyclic systems, or as a precursor to advanced molecular architectures for pharmaceuticals or agrochemicals.

The unique arrangement of substituents on the pyridine ring—a fluorine atom at the 3-position, an iodine atom at the 2-position, and a methyl group at the 5-position—theoretically endows this compound with significant potential for synthetic transformations. The carbon-iodine bond is a well-established site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are fundamental for creating complex molecular scaffolds. The presence of a fluorine atom can impart unique electronic properties and metabolic stability to target molecules, a desirable feature in medicinal and agrochemical research.

However, without specific examples of its reactivity and application in the scientific literature, a detailed discussion of its role as a key synthetic intermediate cannot be provided at this time. While extensive research exists on the synthetic applications of other halogenated and fluorinated pyridine isomers, the strict focus on the specific constitutional isomer, this compound, prevents the inclusion of this broader data.

Further research and publication are required to elucidate the specific reactivity and synthetic utility of this particular compound. Until such studies become available, its role in the synthesis of advanced organic molecules remains a matter of theoretical potential rather than documented application.

3 Fluoro 2 Iodo 5 Methylpyridine As a Key Synthetic Intermediate for Advanced Organic Molecules

Development of Novel Reaction Methodologies Utilizing 3-Fluoro-2-iodo-5-methylpyridine

The presence of both a fluorine atom and a highly reactive iodine atom on the pyridine (B92270) ring of This compound makes it an ideal substrate for the development of new synthetic methods. The electron-withdrawing nature of the fluorine atom influences the reactivity of the entire pyridine ring, while the carbon-iodine bond provides a prime site for a variety of cross-coupling and functionalization reactions. Research in this area is focused on exploiting this unique combination of functionalities to forge new carbon-carbon and carbon-heteroatom bonds, leading to the efficient synthesis of complex and medicinally relevant scaffolds.

While specific research detailing novel methodologies exclusively for This compound is emerging, significant insights can be drawn from studies on structurally similar halogenated pyridines. These studies pave the way for the application of established and innovative catalytic systems to this particular substrate.

Cross-Coupling Reactions: A Gateway to Molecular Complexity

The carbon-iodine bond in This compound is particularly amenable to palladium-catalyzed cross-coupling reactions, a powerful tool for the formation of C-C and C-N bonds. The reactivity of 2-halopyridines in such transformations is well-documented, with the position of the halogen significantly influencing reaction outcomes. For instance, 2,3- and 2,4-dihalopyridines have been shown to react regioselectively at the position adjacent to the nitrogen atom. nih.gov This inherent reactivity makes This compound a promising candidate for a variety of cross-coupling reactions.

Table 1: Potential Cross-Coupling Reactions with this compound

| Coupling Partner | Catalyst System (Example) | Potential Product Type |

| Arylboronic acids | Pd(PPh₃)₄ / Base | Aryl-substituted fluoromethylpyridines |

| Alkylboranes | Pd catalyst / Ligand | Alkyl-substituted fluoromethylpyridines |

| Terminal alkynes | Pd/Cu catalyst | Alkynyl-substituted fluoromethylpyridines |

| Amines | Pd catalyst / Buchwald-Hartwig ligands | Amino-substituted fluoromethylpyridines |

The development of new ligand systems and catalytic conditions continues to expand the scope of these reactions, allowing for the coupling of increasingly complex and functionalized partners under milder conditions. The application of these advanced catalytic systems to This compound is a fertile area for future research.

C-H Functionalization and Photoredox Catalysis: Emerging Frontiers

Recent advancements in synthetic methodology have focused on the direct functionalization of C-H bonds and the use of photoredox catalysis to access novel reactivity. While direct C-H fluorination of pyridines has been explored, the presence of an iodine atom in This compound offers an alternative and highly selective handle for modification. acs.org

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has opened up new avenues for the formation of challenging chemical bonds. The development of photoredox-mediated couplings of related α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers to synthesize 3-fluoropyridines highlights the potential for similar strategies to be applied to This compound . acs.org Such methods could enable the introduction of a wide range of functional groups under exceptionally mild conditions.

Table 2: Prospective Novel Methodologies for this compound

| Reaction Type | Proposed Catalyst/Reagent | Potential Transformation |

| Photoredox-mediated coupling | Iridium or Ruthenium photocatalyst | Introduction of alkyl or aryl fragments |

| Nickel-catalyzed cross-electrophile coupling | Nickel catalyst / Ligand | Coupling with other electrophiles (e.g., alkyl bromides) |

| Radical addition reactions | Radical initiator | Formation of new C-C bonds via radical intermediates |

The exploration of these cutting-edge methodologies with This compound as a key substrate holds the promise of unlocking new synthetic pathways to previously inaccessible molecular architectures. The unique electronic properties conferred by the fluorine and iodine substituents are expected to play a crucial role in directing the selectivity and efficiency of these novel transformations.

Future Directions and Emerging Research Avenues

Sustainable Synthetic Routes and Green Chemistry Principles

The chemical industry is increasingly shifting towards more environmentally benign and sustainable manufacturing processes. For a compound like 3-fluoro-2-iodo-5-methylpyridine, this translates to the development of synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current research in the broader field of pyridine (B92270) synthesis highlights several green chemistry principles that could be applied to this compound. researchgate.netnih.gov These include the use of one-pot multicomponent reactions, which can significantly reduce the number of synthetic steps and purification processes. researchgate.netacs.org The exploration of alternative, greener solvents to replace traditional volatile organic compounds is another crucial area. researchgate.net Furthermore, microwave-assisted and ultrasonic-assisted syntheses have shown promise in accelerating reaction times and improving yields for various pyridine derivatives, offering a more energy-efficient approach. researchgate.netnih.gov

A particularly exciting avenue is the development of biocatalytic methods for pyridine synthesis. ukri.org Research into using engineered microorganisms or isolated enzymes to construct the pyridine ring from renewable feedstocks is gaining traction. ukri.org While direct biocatalytic synthesis of a highly substituted pyridine like this compound is a long-term goal, the principles being developed could lead to the sustainable production of key precursors.

Future efforts will likely focus on integrating these green chemistry principles into the synthesis of this compound. This could involve, for example, developing a one-pot reaction that starts from simple, readily available precursors and utilizes a recyclable catalyst in an aqueous or bio-based solvent.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyridine Derivatives

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

| Starting Materials | Often petroleum-derived | Renewable feedstocks, simple precursors |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids, solvent-free |

| Catalysts | Stoichiometric reagents, heavy metals | Recyclable catalysts, biocatalysts, green catalysts |

| Energy Input | High-temperature reflux | Microwave irradiation, sonication, ambient temperatures |

| Waste Generation | Significant byproducts and waste | Atom-economic reactions, minimized waste |

| Reaction Steps | Multi-step synthesis | One-pot, multicomponent reactions |

Catalyst Discovery and Optimization for Enhanced Efficiency and Selectivity

The functionalization of the pyridine ring in this compound, particularly at the iodine-bearing position, is a key area for catalyst development. The iodine atom serves as a versatile handle for introducing a wide range of substituents through cross-coupling reactions. numberanalytics.com However, achieving high efficiency and selectivity, especially in complex molecules, remains a challenge.

Future research will likely focus on the discovery and optimization of catalysts for various cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. numberanalytics.comlookchem.com The development of novel ligands for palladium, nickel, and copper catalysts that can enhance catalytic activity, improve functional group tolerance, and operate under milder reaction conditions is a continuous pursuit. beilstein-journals.orgnih.gov For instance, the use of N-heterocyclic carbene (NHC) ligands has shown promise in improving the efficiency of cross-coupling reactions involving pyridines. beilstein-journals.org

Another emerging area is the use of photoredox catalysis to enable novel transformations of pyridines. acs.orgorganic-chemistry.org Light-mediated reactions can often proceed under very mild conditions and can access reactive intermediates that are difficult to generate using traditional thermal methods. acs.orgorganic-chemistry.org This could open up new avenues for the functionalization of this compound, potentially allowing for the introduction of novel functional groups that are incompatible with traditional cross-coupling conditions.

The table below summarizes some of the key catalytic systems being explored for pyridine functionalization.

Table 2: Emerging Catalytic Systems for Pyridine Functionalization

| Catalytic System | Description | Potential Advantages |

| Palladium-NHC Complexes | Palladium catalysts with N-heterocyclic carbene ligands. | High stability, activity, and functional group tolerance in cross-coupling reactions. |

| Nickel/Lewis Acid Catalysis | Cooperative catalysis involving a nickel catalyst and a Lewis acid. | Enables direct C-H activation and functionalization of the pyridine ring. nih.gov |

| Photoredox Catalysis | Use of light-absorbing catalysts to initiate single-electron transfer processes. | Mild reaction conditions, access to unique reactive intermediates, novel transformations. acs.orgorganic-chemistry.org |

| Iridium Complexes | Iridium-based catalysts for C-H activation and borylation. | High selectivity for specific C-H bonds, enabling regioselective functionalization. acs.org |

| Biocatalysts | Engineered enzymes for specific transformations. | High selectivity, mild reaction conditions, environmentally friendly. ukri.org |

Exploration of Novel Reactivity Patterns

Beyond traditional cross-coupling at the iodo-position, future research will likely delve into the exploration of novel reactivity patterns for this compound. The interplay between the fluorine, iodine, and methyl substituents, along with the nitrogen atom in the pyridine ring, can lead to unique and synthetically valuable transformations.

One area of growing interest is the use of dearomatization strategies to access three-dimensional structures from flat aromatic precursors. nih.gov The temporary dearomatization of the pyridine ring can enable functionalization at positions that are otherwise difficult to access, such as the meta-position. nih.gov For this compound, this could lead to the synthesis of novel scaffolds with interesting biological properties.

The unique electronic properties of the fluorinated pyridine ring may also be exploited in novel cycloaddition reactions or pericyclic reactions. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the pyridine ring, potentially enabling reactions that are not feasible with non-fluorinated analogues.

Furthermore, the generation of pyridinyl radicals through single-electron transfer processes offers another avenue for novel reactivity. acs.org These radical intermediates can participate in a variety of coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. acs.org The influence of the fluorine and iodine substituents on the stability and reactivity of such radical intermediates is a fertile ground for future investigation.

Computational Design of New Derivatives with Predicted Reactivity Profiles

The use of computational chemistry and in silico methods is becoming increasingly integral to modern chemical research. mdpi.comnih.govnih.gov For this compound, computational tools can be employed to design new derivatives with specific, predictable reactivity profiles.

Density functional theory (DFT) calculations can be used to model the electronic structure of this compound and its derivatives, providing insights into their reactivity. nih.gov For example, computational methods can predict the most likely sites for electrophilic or nucleophilic attack, the stability of reaction intermediates, and the energy barriers for various reaction pathways. nih.gov This information can be used to guide the design of new synthetic strategies and to predict the outcome of reactions before they are attempted in the laboratory.

Molecular docking and dynamics simulations can be used to design derivatives of this compound that are tailored to bind to specific biological targets, such as enzymes or receptors. mdpi.comnih.gov By predicting the binding affinity and mode of interaction, these computational methods can accelerate the discovery of new drug candidates. mdpi.comnih.gov

The integration of computational design with automated synthesis and high-throughput screening represents a powerful paradigm for the rapid discovery of new functional molecules derived from the this compound scaffold.

Table 3: Applications of Computational Chemistry in the Study of this compound Derivatives

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reaction mechanisms. | Reactivity indices, bond dissociation energies, reaction barriers. nih.gov |

| Molecular Docking | Prediction of binding modes to biological targets. | Binding affinity, protein-ligand interactions. mdpi.comnih.gov |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior of molecules and their complexes. | Conformational flexibility, stability of binding. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Predicted biological activity of new derivatives. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.